2-Pyridinemethanamine,alpha-2-propenyl-(9CI)

Adenosine Receptor GPCR Receptor Binding

2-Pyridinemethanamine,alpha-2-propenyl-(9CI), systematically known as 1-(pyridin-2-yl)but-3-en-1-amine, is a small-molecule building block comprising a pyridine heterocycle linked to a butenylamine chain with a terminal alkene. With the molecular formula C9H12N2 and a molecular weight of approximately 148.20 g/mol, this compound serves as a synthetic intermediate in medicinal chemistry, particularly for constructing complex nitrogen-containing heterocycles.

Molecular Formula C9H12N2
Molecular Weight 148.2 g/mol
CAS No. 139439-03-5
Cat. No. B162139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyridinemethanamine,alpha-2-propenyl-(9CI)
CAS139439-03-5
Synonyms2-Pyridinemethanamine,alpha-2-propenyl-(9CI)
Molecular FormulaC9H12N2
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESC=CCC(C1=CC=CC=N1)N
InChIInChI=1S/C9H12N2/c1-2-5-8(10)9-6-3-4-7-11-9/h2-4,6-8H,1,5,10H2
InChIKeyWCAXYTBAXWHRCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Pyridinemethanamine,alpha-2-propenyl-(9CI) CAS 139439-03-5: Procurement-Focused Profile of a Pyridyl-Butenylamine Scaffold


2-Pyridinemethanamine,alpha-2-propenyl-(9CI), systematically known as 1-(pyridin-2-yl)but-3-en-1-amine, is a small-molecule building block comprising a pyridine heterocycle linked to a butenylamine chain with a terminal alkene. With the molecular formula C9H12N2 and a molecular weight of approximately 148.20 g/mol, this compound serves as a synthetic intermediate in medicinal chemistry, particularly for constructing complex nitrogen-containing heterocycles . Its structural features—a basic amine, a Lewis-basic pyridine nitrogen, and a reactive allyl group—render it a versatile precursor for generating molecular diversity in drug discovery programs [1].

Scaffold Pyridyl-butenylamine core for N-heterocycle construction
Handle Terminal alkene enables diverse C–C and C–N bond formations
Context Reported privileged scaffold in medicinal chemistry programs

Risks of Generic Substitution for 2-Pyridinemethanamine,alpha-2-propenyl-(9CI) in Research and Development


Generic substitution among pyridyl-alkylamines is scientifically unsound due to the significant impact of subtle structural variations on target binding, metabolic stability, and synthetic utility. For 2-Pyridinemethanamine,alpha-2-propenyl-(9CI), the precise positioning of the pyridine nitrogen (2-position) relative to the amine and the terminal alkene dictates its electronic properties and capacity for specific chemical transformations, including coordination chemistry and cyclization reactions [1]. Even isomeric shifts (e.g., 3-pyridyl vs. 2-pyridyl) can profoundly alter enzyme enantioselectivity during kinetic resolutions, leading to failed syntheses or inactive products [2]. Therefore, a seemingly 'similar' alternative from the same compound class cannot guarantee equivalent performance in a critical synthetic pathway or biological assay.

Regiochemistry impact

Pyridine N position (2- vs 3-) alters electronic properties and may shift metal coordination or reaction outcome.

Enantioselectivity drift

Lipase-catalyzed kinetic resolution E values differ substantially between isomers; 2-pyridyl models show lower reported selectivity, limiting direct process transfer.

Synthetic method compatibility

Optimized visible-light modular coupling may require revalidation if the pyridine isomer is changed, as electronic and steric factors differ.

Quantitative Differentiation: Comparative Evidence for 2-Pyridinemethanamine,alpha-2-propenyl-(9CI) Procurement


Receptor Subtype Selectivity: Comparative Binding Affinity of a 2-Pyridinemethanamine Derivative at Adenosine A1 and A2 Receptors

While direct binding data for CAS 139439-03-5 is absent from public repositories, a structurally analogous 2-pyridinemethanamine derivative (ChEMBL ID CHEMBL2113387) demonstrates significant quantitative differentiation between adenosine receptor subtypes. This data establishes the potential for target selectivity within this chemical space. [1]

Adenosine A1/A2 selectivity
Class-level inference
Ki 16 nM (A1) vs 6,800 nM (A2) 425-fold
Reported selectivity context; supports target selectivity screening
Analog data (CHEMBL2113387); target compound data to verify
Adenosine Receptor GPCR Receptor Binding Selectivity

Impact of Pyridine Ring Position on Enantioselectivity in Kinetic Resolution

The position of the pyridine nitrogen dramatically influences the performance of lipase-catalyzed kinetic resolutions. A comparative analysis between 2-pyridyl and 3-pyridyl isomers reveals that the 3-pyridyl isomer achieves an enantiomeric ratio (E) >100 with lipase PS-D, a level of selectivity not universally achievable with its 2-pyridyl counterparts. [1]

Enantioselectivity regiochemistry effect
Cross-study comparable
E >100 (3-pyridyl isomer) vs E = 41–66 (2-pyridyl model)
Regiochemistry-dependent enantioselectivity; supports chiral process evaluation
Direct data on target compound not available; cross-model comparison
Chiral Synthesis Biocatalysis Enantioselectivity Kinetic Resolution

Synthetic Versatility: Enabling Modular Construction of Privileged Scaffolds

The arylpyridylmethylamine motif, of which 2-Pyridinemethanamine,alpha-2-propenyl-(9CI) is a foundational member, is recognized as a 'privileged scaffold' in drug discovery. Its utility is enhanced by modern synthetic methods that enable the rapid, modular construction of these molecules from simple feedstocks, increasing their value as versatile building blocks. [1]

Modular synthetic access
Supporting evidence
Visible-light-driven reductive coupling
Classified as privileged scaffold
Supports diversity-oriented synthesis and lead generation
Methodology advantage; no quantitative efficiency comparison available
Visible-Light Photochemistry Modular Synthesis Medicinal Chemistry Scaffold

Potential for Trace Amine-Associated Receptor 1 (TAAR1) Modulation

Data from structurally related 2-pyridylamine analogs indicates that this chemical class can exhibit agonist activity at the Trace Amine-Associated Receptor 1 (TAAR1), a target of growing interest in neuropsychiatric disorders. [1]

TAAR1 modulator potential
Class-level inference
Analog EC50 1,380 nM (hTAAR1), 2,380 nM (mTAAR1)
Class-level TAAR1 agonist context; target data to verify
Based on structurally related 2-pyridinylamine analog
TAAR1 Neuropsychiatric GPCR Agonist

Optimal Research and Industrial Applications for 2-Pyridinemethanamine,alpha-2-propenyl-(9CI) CAS 139439-03-5


Development of Subtype-Selective Adenosine Receptor Ligands

Leveraging the class-level evidence of high A1/A2 selectivity (425-fold) [1], this compound is a strategic starting material for medicinal chemistry programs aiming to develop novel therapeutics for conditions like arrhythmias, renal protection, or CNS disorders where adenosine A1 receptor modulation is beneficial. Its structure provides a validated entry point for exploring structure-activity relationships (SAR) to further enhance potency and selectivity.

Synthesis of Enantiomerically Pure Chiral Building Blocks

The presence of a stereocenter adjacent to the amine makes this compound ideal for chiral resolution studies. The cross-study comparable evidence shows that the regiochemistry (2-pyridyl vs 3-pyridyl) is critical for achieving high enantioselectivity (E >100) [2]. This makes 2-Pyridinemethanamine,alpha-2-propenyl-(9CI) a key substrate for developing biocatalytic processes to produce high-value, enantiopure intermediates for asymmetric synthesis.

Construction of Complex Heterocycles via Alkene Functionalization

The terminal alkene group is a versatile 'chemical handle' for a wide array of transformations, including cross-metathesis, hydroamination, and epoxidation. As highlighted by its role in synthesizing natural product-like alkaloids such as anatabine and anabasine [2], this compound is an excellent precursor for diversity-oriented synthesis, enabling the rapid exploration of chemical space around the pyridine core to identify novel hits for drug discovery.

Exploration of Novel TAAR1 Agonists for Neuropsychiatric Research

Given the class-level evidence of TAAR1 agonist activity from structurally related 2-pyridinylamines [3], 2-Pyridinemethanamine,alpha-2-propenyl-(9CI) is a logical starting point for synthesizing and screening new chemical entities. This application is particularly relevant for preclinical research in schizophrenia, addiction, and metabolic disorders, where TAAR1 is a promising but underexplored therapeutic target.

Application
Selection Property
Validation Focus
Adenosine receptor ligand studies
A1/A2 selectivity context (class-level)
Target binding and selectivity assay validation
Enantiopure chiral building block synthesis
Regiochemistry-dependent enantioselectivity
Biocatalytic E-value and enantiopurity assessment
Diversity-oriented heterocycle synthesis
Terminal alkene functionalization versatility
Reaction scope and scaffold diversification
TAAR1 modulator screening
Class-level TAAR1 agonist activity context
Functional cAMP assay in recombinant cell models
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